molecular formula C17H14N4O B5777667 3-(4-methoxyphenyl)-6-methyl[1,2,4]triazolo[3,4-a]phthalazine

3-(4-methoxyphenyl)-6-methyl[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B5777667
M. Wt: 290.32 g/mol
InChI Key: JGYWMWQPWWEUGL-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-6-methyl[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound that belongs to the class of triazolophthalazines. This compound is characterized by the presence of a triazole ring fused to a phthalazine moiety, with a methoxyphenyl group at the 3-position and a methyl group at the 6-position. It is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-6-methyl[1,2,4]triazolo[3,4-a]phthalazine typically involves the cyclization of appropriate hydrazine derivatives with aldehydes or ketones. One common method includes the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, often carried out at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-6-methyl[1,2,4]triazolo[3,4-a]phthalazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and the triazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted triazolophthalazines.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-6-methyl[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets and pathways. For instance, it may exert positive inotropic effects by influencing the phosphodiesterase-cyclic adenosine monophosphate-protein kinase A (PDE-cAMP-PKA) signaling pathway . This pathway is crucial for regulating cardiac muscle contraction and other physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxyphenyl)-6-methyl[1,2,4]triazolo[3,4-a]phthalazine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxyphenyl group at the 3-position and the methyl group at the 6-position can enhance its interaction with biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

3-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,4-a]phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c1-11-14-5-3-4-6-15(14)17-19-18-16(21(17)20-11)12-7-9-13(22-2)10-8-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYWMWQPWWEUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NN=C2C3=CC=CC=C13)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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